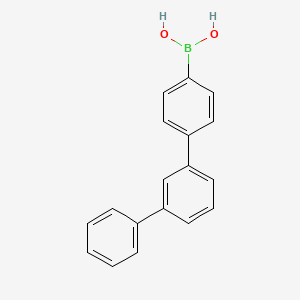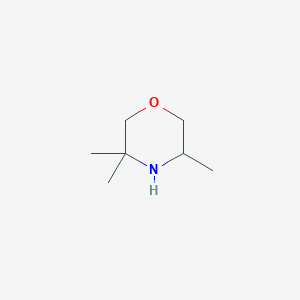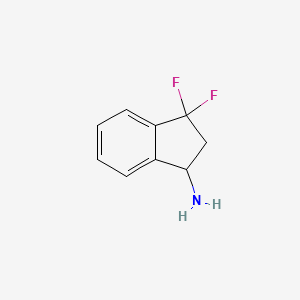
2-溴-3-氯喹啉
描述
2-Bromo-3-chloroquinoline is a synthetic organic compound that belongs to the class of heterocyclic compounds known as quinolines. It has a molecular weight of 242.5 and is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloroquinoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2-Bromo-3-chloroquinoline is a white to yellow solid . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, 2-bromo-3-chloroquinoline serves as an excellent substrate in SM coupling reactions due to its rapid transmetalation with palladium(II) complexes .
Antimicrobial and Antiviral Properties
Quinoline derivatives, including 2-bromo-3-chloroquinoline, have demonstrated antimicrobial and antiviral activities. Researchers have explored their potential as agents against various pathogens, including bacteria and viruses. These compounds may serve as leads for drug development .
Chemical Biology and Medicinal Chemistry
2-Bromo-3-chloroquinoline derivatives are valuable tools in chemical biology and medicinal chemistry. Scientists use them to probe biological processes, study protein–ligand interactions, and design novel therapeutic agents. Their unique structural features make them versatile scaffolds for drug discovery .
Photophysical Properties and Luminescent Materials
Quinoline-based compounds exhibit interesting photophysical properties. Researchers have investigated their luminescent behavior, which can be harnessed for applications in optoelectronics, sensors, and imaging. 2-Bromo-3-chloroquinoline derivatives may find use in designing fluorescent probes or materials .
安全和危害
未来方向
Quinoline and its functionalized derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
作用机制
Target of Action
2-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives like chloroquine are the heme polymerase in malarial trophozoites . Chloroquine also inhibits the terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry .
Mode of Action
The compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which kills the parasite . In the case of SARS-CoV and SARS-CoV-2, the compound inhibits the terminal glycosylation of ACE2, which may reduce the efficiency of interaction with the SARS-CoV-2 spike protein, further inhibiting viral entry .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification pathway in malarial parasites . They may also affect the viral entry pathway in SARS-CoV and SARS-CoV-2 by modifying the glycosylation state of ACE2 .
Pharmacokinetics
Quinoline derivatives like chloroquine are known to have good bioavailability and are distributed widely in the body tissues . More research is needed to determine the ADME properties of 2-Bromo-3-chloroquinoline.
Result of Action
The inhibition of heme polymerase by 2-Bromo-3-chloroquinoline leads to the accumulation of toxic heme, resulting in the death of malarial parasites . The modification of ACE2 glycosylation can inhibit the entry of SARS-CoV and SARS-CoV-2 into host cells .
属性
IUPAC Name |
2-bromo-3-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPVFAIKMBIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743844 | |
| Record name | 2-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloroquinoline | |
CAS RN |
120258-63-1 | |
| Record name | 2-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186019.png)
![6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3186021.png)
![5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3186027.png)







